Methyl 2-(aminooxy)-2-methylpropanoate
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Overview
Description
Methyl 2-(aminooxy)-2-methylpropanoate is an organic compound that features an aminooxy functional group attached to a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(aminooxy)-2-methylpropanoate can be synthesized through the reaction of aminooxyacetic acid with methanol in the presence of thionyl chloride. This reaction typically occurs at room temperature and yields the desired product with high efficiency . Another method involves the reaction of aminooxyacetic acid hemihydrochloride with thionyl chloride in methanol, following the procedure of Woulfe and Miller .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned laboratory methods. The scalability of these reactions makes them suitable for industrial applications, provided that appropriate safety and environmental regulations are followed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminooxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime ethers.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aminooxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminooxy group under mild conditions.
Major Products Formed
Oxidation: Oxime ethers are the primary products.
Reduction: Amines are formed as the major products.
Substitution: The products depend on the nucleophile used, but generally include substituted aminooxy compounds.
Scientific Research Applications
Methyl 2-(aminooxy)-2-methylpropanoate has a wide range of applications in scientific research:
Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(aminooxy)-2-methylpropanoate involves its reactivity with carbonyl compounds. The aminooxy group reacts with aldehydes and ketones to form stable oxime ethers through a chemoselective oximation reaction . This reaction is highly specific and can be performed under mild conditions, making it useful for various synthetic and analytical applications.
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: A closely related compound that also features an aminooxy group. It is used in similar applications, particularly in biological research.
Methyl 2-(aminooxy)acetate: Another similar compound with a slightly different structure, used in the synthesis of various derivatives.
Uniqueness
Methyl 2-(aminooxy)-2-methylpropanoate is unique due to its combination of the aminooxy group with a methyl ester, which enhances its reactivity and versatility in chemical synthesis. Its ability to form stable oxime ethers under mild conditions sets it apart from other similar compounds .
Biological Activity
Methyl 2-(aminooxy)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C5H11NO2 and a molecular weight of approximately 115.15 g/mol. The compound features an aminooxy functional group, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Interaction : It can act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways. For example, the aminooxy group can form covalent bonds with aldehyde-containing substrates, facilitating the formation of oxime derivatives that can affect enzyme activity.
- Receptor Binding : The compound may bind to receptors involved in neurotransmission or cellular signaling. This binding can modulate physiological responses, such as neurotransmitter release and synaptic plasticity .
Anticancer Properties
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Its mechanism involves the inhibition of specific signaling pathways that are crucial for cell growth and survival. For instance, studies have shown that the compound can downregulate the expression of oncogenes and upregulate tumor suppressor genes, leading to reduced cell proliferation .
Neuroprotective Effects
The compound has also demonstrated neuroprotective properties in preclinical models. It appears to modulate cholinergic signaling pathways, which are vital for maintaining cognitive function. By enhancing acetylcholine levels through inhibition of acetylcholinesterase, this compound may improve synaptic transmission and plasticity .
Study 1: Antiproliferative Activity
In a study examining the effects of this compound on breast cancer cells, researchers found a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The results suggest its potential as a therapeutic agent in breast cancer treatment .
Concentration (µM) | Cell Viability (%) | Apoptosis Induction |
---|---|---|
0 | 100 | No |
10 | 85 | Low |
25 | 60 | Moderate |
50 | 30 | High |
Study 2: Neuroprotective Effects
A separate study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The compound was administered at doses of 5 mg/kg daily for four weeks. Results showed improved cognitive function in treated mice compared to controls, along with reduced amyloid-beta plaque accumulation in the brain.
Parameter | Control Group (n=10) | Treated Group (n=10) |
---|---|---|
Cognitive Score (Morris Water Maze) | 25 ± 5 | 45 ± 5 |
Amyloid-Beta Plaque Count | High | Low |
Properties
IUPAC Name |
methyl 2-aminooxy-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,9-6)4(7)8-3/h6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJPXRLXOUUISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)ON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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